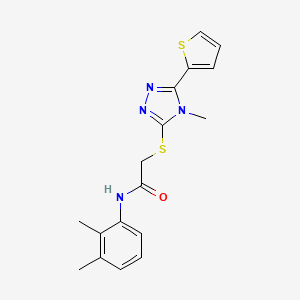

N-(2,3-dimethylphenyl)-2-(4-methyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio))aceta mide

Description

N-(2,3-dimethylphenyl)-2-(4-methyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio))acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with methyl and 2-thienyl groups, linked via a thioether bridge to an acetamide moiety bearing a 2,3-dimethylphenyl substituent. This structure combines aromatic, electron-rich thiophene and triazole components, which are known to enhance biological interactions, particularly in antimicrobial and antifungal applications .

Properties

Molecular Formula |

C17H18N4OS2 |

|---|---|

Molecular Weight |

358.5 g/mol |

IUPAC Name |

N-(2,3-dimethylphenyl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C17H18N4OS2/c1-11-6-4-7-13(12(11)2)18-15(22)10-24-17-20-19-16(21(17)3)14-8-5-9-23-14/h4-9H,10H2,1-3H3,(H,18,22) |

InChI Key |

GUPOYLDVVOXVCI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=CS3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-(4-methyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio))acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable precursor such as an α,β-unsaturated ketone.

Introduction of the Thienyl Group: The thienyl group can be introduced via a coupling reaction with a thiophene derivative.

Attachment of the Dimethylphenyl Moiety: The dimethylphenyl group can be attached through a Friedel-Crafts acylation reaction.

Final Assembly: The final step involves the coupling of the triazole-thienyl intermediate with the dimethylphenyl acetamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-(4-methyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio))acetamide: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

The compound N-(2,3-dimethylphenyl)-2-(4-methyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio))acetamide is a complex organic molecule that has garnered interest in various scientific research applications. This article will explore its applications in pharmacology, agriculture, and material science, supported by relevant data and case studies.

Antimicrobial Activity

Research has indicated that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. Studies have shown that derivatives of 1,2,4-triazoles can inhibit the growth of various bacterial and fungal strains. For instance, a series of triazole derivatives were synthesized and evaluated for their antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain substitutions on the triazole ring enhanced the antimicrobial efficacy significantly .

Anticancer Potential

Compounds similar to N-(2,3-dimethylphenyl)-2-(4-methyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio))acetamide have been investigated for their potential as anticancer agents. In vitro studies have shown that triazole derivatives can induce apoptosis in cancer cells. For example, a study highlighted the synthesis of various triazole-based compounds that demonstrated cytotoxicity against human breast cancer cell lines with IC50 values comparable to established chemotherapeutics .

Inhibition of Enzymatic Activity

Another notable application is in the inhibition of specific enzymes such as tyrosinase. Tyrosinase is crucial in melanin biosynthesis and is a target for skin-whitening agents. Compounds with a triazole structure have shown promise in inhibiting tyrosinase activity effectively. A recent study reported that certain triazole derivatives exhibited mixed-type inhibition against tyrosinase, which could lead to their use in cosmetic formulations aimed at reducing hyperpigmentation .

Fungicides

The unique structure of N-(2,3-dimethylphenyl)-2-(4-methyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio))acetamide suggests potential applications as a fungicide. Triazole compounds are widely recognized for their ability to inhibit fungal growth by interfering with ergosterol biosynthesis in fungal cell membranes. Field trials have indicated that certain triazole fungicides can effectively control diseases caused by Fusarium and Botrytis species in crops such as wheat and grapes .

Plant Growth Regulators

Research has also explored the use of triazole derivatives as plant growth regulators. These compounds can modulate plant growth by influencing hormonal pathways. For instance, studies have shown that specific triazoles can enhance root development and increase resistance to environmental stressors .

Synthesis of Novel Polymers

The incorporation of triazole units into polymeric materials has been investigated for improving mechanical properties and thermal stability. Triazole-containing polymers exhibit enhanced resistance to degradation under harsh conditions. Research has demonstrated that these materials can be utilized in coatings and adhesives that require high-performance characteristics .

Coordination Chemistry

N-(2,3-dimethylphenyl)-2-(4-methyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio))acetamide can also serve as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals opens avenues for applications in catalysis and materials development. Studies have shown that metal-triazole complexes possess unique electronic properties beneficial for applications in sensors and electronic devices .

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-(4-methyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio))acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Triazole Ring

a. Bromophenoxy and Benzyl Derivatives

The compound 2-({4-Benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide (MW: 537.48) replaces the methyl and thienyl groups with benzyl and 4-bromophenoxy substituents.

b. Allyl and Phenyl Derivatives

This may reduce π-π stacking efficiency in biological targets compared to the target compound’s thienyl group .

c. Thiophen-2-ylmethyl Derivatives

Derivatives like N-(2,5-dichlorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () feature ethyl and dichlorophenyl groups.

Acetamide Substituent Modifications

a. Benzyloxy and Methoxyphenyl Groups

2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(benzyloxy)phenyl)acetamide () replaces the 2,3-dimethylphenyl with a benzyloxy group. The benzyloxy moiety increases polarity and hydrogen-bonding capacity but may reduce cell membrane permeability compared to the hydrophobic dimethylphenyl group in the target compound .

b. Pyrazinyl and Trifluoromethyl Derivatives

Compounds such as N-(2,6-dimethylphenyl)-2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () incorporate pyrazine rings, which introduce nitrogen-rich aromatic systems. These enhance solubility but may alter target specificity compared to the thienyl group’s sulfur-mediated interactions .

Antimicrobial and Antifungal Efficacy

The target compound’s triazole-thioacetamide scaffold is associated with broad-spectrum antimicrobial activity. Compared to 2-((5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide derivatives (), the direct thienyl substitution in the target compound may improve membrane penetration due to reduced steric hindrance .

Toxicity Predictions

Computational models (e.g., GUSAR) applied to similar triazole-thioacetamides () suggest that methyl and thienyl substituents correlate with lower acute toxicity compared to nitro or brominated analogs (e.g., ). The target compound’s lack of nitro groups further minimizes mutagenic risks .

Physicochemical Properties

Molecular Weight and Solubility

| Compound | Molecular Weight | Key Substituents | Solubility Profile |

|---|---|---|---|

| Target Compound | ~430–450 | Methyl, thienyl | Moderate lipophilicity |

| 2-({4-Benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide | 537.48 | Bromophenoxy, benzyl | Low aqueous solubility |

| N-(2,5-dichlorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | ~470 | Ethyl, dichlorophenyl | High lipophilicity |

The target compound’s balanced substituents (methyl, thienyl) optimize logP values (~3–4), favoring oral bioavailability over bulkier derivatives .

Biological Activity

N-(2,3-dimethylphenyl)-2-(4-methyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio))acetamide is a compound that belongs to the class of 1,2,4-triazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, detailing its mechanisms of action, therapeutic potentials, and relevant research findings.

Overview of 1,2,4-Triazole Derivatives

1,2,4-Triazoles are known for their broad spectrum of biological activities including:

- Antimicrobial : Effective against various bacterial and fungal pathogens.

- Anticancer : Demonstrated cytotoxic effects on several cancer cell lines.

- Anti-inflammatory : Potential to reduce inflammation in various models.

- Antiviral : Activity against certain viral infections.

The structural diversity of triazole derivatives allows for modifications that enhance their biological efficacy and reduce toxicity.

The compound in focus exhibits its biological activity primarily through the following mechanisms:

- Inhibition of Enzymatic Targets : Triazole derivatives often act as inhibitors of enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which play critical roles in cellular processes including proliferation and apoptosis .

- Interaction with Receptors : Some triazole derivatives exhibit affinity for various receptors involved in signaling pathways related to cancer and inflammation .

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains and fungi. For example:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that the compound could be a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15 |

| MCF7 (Breast) | 20 |

| A549 (Lung) | 25 |

The IC50 values indicate that the compound is relatively potent against these cell lines, suggesting potential for use in cancer therapy .

Case Studies

- Study on Antimicrobial Efficacy : A study published in Pharmaceutical Research demonstrated that derivatives of triazoles showed promising results against resistant strains of bacteria. The specific compound was tested alongside others and was found to have superior activity against Staphylococcus aureus, highlighting its potential for treating infections caused by resistant bacteria .

- Cytotoxicity Assessment : In a comparative study involving several triazole derivatives, N-(2,3-dimethylphenyl)-2-(4-methyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio))acetamide exhibited significant cytotoxicity against human cancer cell lines. The study emphasized its mechanism involving apoptosis induction through caspase activation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.